6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Overview
Description
6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene is an organic compound with the molecular formula C15H22O It is a derivative of naphthalene, characterized by the presence of a methoxy group and four methyl groups attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2-naphthol and isobutylene.
Reaction Conditions: The key step involves the alkylation of 6-methoxy-2-naphthol with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. This reaction introduces the four methyl groups onto the naphthalene ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 6-methoxy-1,1,4,4-tetramethyl-2,3-dihydro-1-naphthaldehyde.
Reduction: The compound can be reduced to form this compound-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydro-1-naphthaldehyde.
Reduction: this compound-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: A similar compound with a fully saturated naphthalene ring.
6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydro-1-naphthaldehyde: An oxidized derivative of the compound.
6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene-1-ol: A reduced derivative of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-14(2)8-9-15(3,4)13-10-11(16-5)6-7-12(13)14/h6-7,10H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPXHMKJEIFOOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)OC)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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